molecular formula C8H18OS B12755806 (S)-1-methoxy-3-heptanethiol CAS No. 400052-49-5

(S)-1-methoxy-3-heptanethiol

Katalognummer: B12755806
CAS-Nummer: 400052-49-5
Molekulargewicht: 162.30 g/mol
InChI-Schlüssel: HRYCNFLXCKVTER-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-methoxy-3-heptanethiol is an organic compound characterized by a methoxy group attached to a heptane chain with a thiol group at the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-methoxy-3-heptanethiol typically involves the reaction of (S)-3-heptanol with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then treated with sodium methoxide to introduce the methoxy group. Finally, the thiol group is introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-methoxy-3-heptanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-1-methoxy-3-heptanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (S)-1-methoxy-3-heptanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-methoxy-3-hexanethiol: Similar structure but with a shorter carbon chain.

    (S)-1-methoxy-3-octanethiol: Similar structure but with a longer carbon chain.

    (S)-1-methoxy-3-pentanethiol: Similar structure but with an even shorter carbon chain.

Uniqueness

(S)-1-methoxy-3-heptanethiol is unique due to its specific chain length and the presence of both methoxy and thiol groups. This combination of functional groups and chain length can result in distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

400052-49-5

Molekularformel

C8H18OS

Molekulargewicht

162.30 g/mol

IUPAC-Name

(3S)-1-methoxyheptane-3-thiol

InChI

InChI=1S/C8H18OS/c1-3-4-5-8(10)6-7-9-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1

InChI-Schlüssel

HRYCNFLXCKVTER-QMMMGPOBSA-N

Isomerische SMILES

CCCC[C@@H](CCOC)S

Kanonische SMILES

CCCCC(CCOC)S

Dichte

0.901-0.905

Physikalische Beschreibung

Colourless liquid;  Sulfureous aroma

Löslichkeit

Practically insoluble or insoluble in water
Soluble (in ethanol)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.